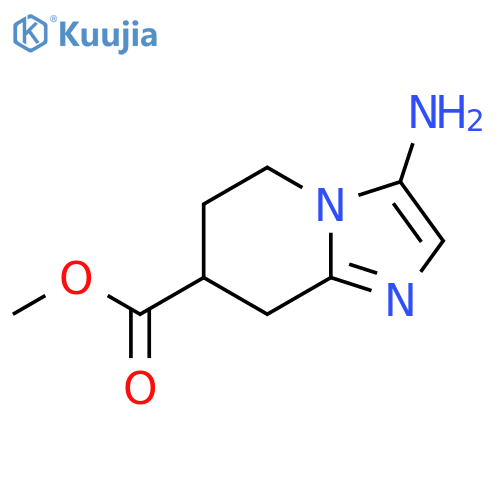

Cas no 2137899-19-3 (methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate

- methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate

- 2137899-19-3

- EN300-1067656

-

- インチ: 1S/C9H13N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h5-6H,2-4,10H2,1H3

- InChIKey: HLHWWQYYKPYOPP-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CC2=NC=C(N)N2CC1)=O

計算された属性

- せいみつぶんしりょう: 195.100776666g/mol

- どういたいしつりょう: 195.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 70.1Ų

methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1067656-5.0g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 5g |

$4349.0 | 2023-06-10 | ||

| Enamine | EN300-1067656-2.5g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 2.5g |

$2940.0 | 2023-10-28 | |

| Enamine | EN300-1067656-10.0g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 10g |

$6450.0 | 2023-06-10 | ||

| Enamine | EN300-1067656-0.05g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 0.05g |

$1261.0 | 2023-10-28 | |

| Enamine | EN300-1067656-0.1g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 0.1g |

$1320.0 | 2023-10-28 | |

| Enamine | EN300-1067656-10g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 10g |

$6450.0 | 2023-10-28 | |

| Enamine | EN300-1067656-0.25g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 0.25g |

$1381.0 | 2023-10-28 | |

| Enamine | EN300-1067656-0.5g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 0.5g |

$1440.0 | 2023-10-28 | |

| Enamine | EN300-1067656-1.0g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 1g |

$1500.0 | 2023-06-10 | ||

| Enamine | EN300-1067656-5g |

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |

2137899-19-3 | 95% | 5g |

$4349.0 | 2023-10-28 |

methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylateに関する追加情報

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate(CAS No. 2137899-19-3)の専門的な概要と応用

methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate(以下、本化合物)は、複雑なimidazo[1,2-a]pyridine骨格を有する有機化合物であり、医薬品中間体や材料科学分野での潜在的な応用が注目されています。CAS登録番号2137899-19-3で特定される本化合物は、その特異な構造から創薬化学やバイオマーカー開発における研究対象として近年関心を集めています。

本化合物のimidazo[1,2-a]pyridine構造は、ヘテロ環化合物の一種として、生体適合性や分子認識能に優れる特性を持ちます。特に7位のエステル基と3位のアミノ基が導入可能な官能基として、構造活性相関(SAR)研究における柔軟性を提供します。この特徴は、標的型治療薬の設計やプロドラッグ開発において重要な役割を果たす可能性があります。

近年のAI創薬やコンピュテーショナルケミストリーの進展に伴い、本化合物のような複素環化合物の仮想スクリーニング需要が急増しています。特に分子ドッキングシミュレーションにおいては、その剛直な骨格構造がタンパク質結合ポケットへの適合性評価に適していると報告されています。また、サステナブルケミストリーの観点から、本化合物のグリーン合成法に関する研究も活発化しています。

分析技術としては、HPLC-MSやNMR分光法による構造確認が標準的に行われます。特に13C-NMRでは、imidazo環の特徴的な化学シフト(通常δ120-160 ppm)やカルボキシレート基のシグナル(δ165-175 ppm)が同定の決め手となります。純度評価においては、超臨界流体クロマトグラフィー(SFC)の適用例も増加傾向にあります。

市場動向として、プレシジョンメディシンや個別化医療の進展に伴い、本化合物のような多機能性分子スキャフォールドへの需要が拡大しています。2020年代後半には、RNA標的療法やエピジェネティック調節関連の研究用途での採用例が報告され始めています。ただし、スケールアップ合成時の収率最適化や晶癖制御といった課題に対する解決策の開発が今後の研究焦点となるでしょう。

安全性評価に関しては、現時点でGLP基準の包括的な毒性データは限られていますが、in vitro代謝試験では中等度の代謝安定性が確認されています。産業利用に際しては、REACH規制や各国の化学物質管理法に準拠したリスクアセスメントの実施が不可欠です。特にナノ材料応用を検討する場合、OECDテストガイドラインに基づく追加評価が推奨されます。

将来展望としては、光機能性材料分野での応用が期待されています。本化合物の電子供与性アミノ基と電子求引性エステル基の共存により、分子内電荷移動(ICT)特性を示す可能性があり、有機EL材料や化学センサー開発への展開が研究されています。さらにバイオコンジュゲート技術との組み合わせにより、診断用プローブとしての利用も検討され始めています。

2137899-19-3 (methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 61549-49-3(9-Decenenitrile)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)